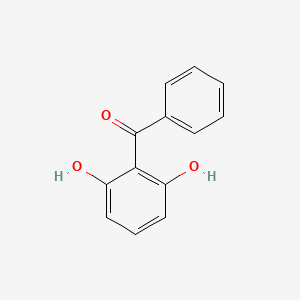
Methanone, (2,6-dihydroxyphenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, (2,6-dihydroxyphenyl)phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of resorcinol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of Methanone, (2,6-dihydroxyphenyl)phenyl- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,6-dihydroxyphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield benzoquinones, while reduction of the carbonyl group can produce benzyl alcohol derivatives.
Scientific Research Applications
Methanone, (2,6-dihydroxyphenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and antioxidant properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and UV stabilizers.
Mechanism of Action
The mechanism by which Methanone, (2,6-dihydroxyphenyl)phenyl- exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, affecting their stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2,4-dihydroxyphenyl)phenyl-: Similar in structure but with hydroxyl groups at the 2 and 4 positions.
Benzophenone: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Hydroxybenzophenones: A broader class of compounds with varying positions of hydroxyl groups.
Uniqueness
Methanone, (2,6-dihydroxyphenyl)phenyl- is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and interaction with other molecules. This distinct structure allows for specialized applications in various fields, setting it apart from other benzophenone derivatives.
Properties
CAS No. |
63411-81-4 |
|---|---|
Molecular Formula |
C13H10O3 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(2,6-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8,14-15H |
InChI Key |
HQEPZWYPQQKFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















